molecular formula C9H7BrN2O2 B1375444 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one CAS No. 952138-17-9

8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one

Cat. No. B1375444
M. Wt: 255.07 g/mol
InChI Key: YTRWYKIONSOWGQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its precursors, including the conditions and catalysts used.



Molecular Structure Analysis

This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, redox potential, etc.


Scientific Research Applications

1. Chemical Reactivity and Substitution Studies

Studies on methoxylation in related naphthyridin systems like the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one (sampangine) system have demonstrated interesting reactivity patterns. Researchers found that regioselectivity of nucleophilic substitution in these systems can be directed by reaction conditions, which could be relevant for derivatives of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one (Zjawiony et al., 1997).

2. Synthesis of Related Compounds

Research into the synthesis of related compounds, like 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, has been explored. Such studies can provide insights into methodologies that might be applicable for synthesizing derivatives of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one (Zlatoidský & Gabos, 2009).

3. Potential as a Kinase Inhibitor

The 1,6-naphthyridine motif, as seen in 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one, has been identified as a new class of c-Met kinase inhibitor. This indicates the potential of structurally similar compounds like 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one in medicinal chemistry and drug discovery (Wang et al., 2013).

4. Intermediate in Non-Steroidal Anti-Inflammatory Agent Synthesis

Compounds like 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents, share structural similarities with 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one. This suggests potential applications in synthesizing anti-inflammatory drugs (Xu & He, 2010).

5. Role in cAMP Phosphodiesterase Inhibition

Studies on thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, which bear resemblance to the compound , have shown significant cAMP phosphodiesterase (PDE) III inhibitory potency. This suggests potential applications of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one in this area (Singh et al., 1995).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This would involve hypothesizing potential applications of the compound based on its properties and behavior.


properties

IUPAC Name

8-bromo-7-methoxy-1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9-7(10)8-5(4-12-9)6(13)2-3-11-8/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRWYKIONSOWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=O)C=CNC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one

Synthesis routes and methods

Procedure details

A two neck round bottomed flask equipped with an air condenser was charged with 5-[(3-Bromo-2-methoxy-pyridin-4-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione (23 g, 64 mmol) and diphenyl ether (230 mL). The reaction mixture was heated at 250° C. for 30 min under nitrogen atmosphere after which it was cooled to RT, diluted with hexane and filtered to obtain a dark solid. The crude product was refluxed in hexane for 30 min and filtered to obtained 8-Bromo-7-methoxy-1H-[1,6]naphthyridin-4-one as a brown solid.
Name
5-[(3-Bromo-2-methoxy-pyridin-4-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
230 mL
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reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one
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Reactant of Route 6
8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one

Citations

For This Compound
1
Citations
R Morgentin, G Pasquet, P Boutron, F Jung… - Tetrahedron, 2008 - Elsevier
This paper describes the different strategies devised and applied to overcome the selectivity issues in the syntheses of 6,7-disubstituted-1H-quinolin-4-one, 7-substituted-1H-1,6-…
Number of citations: 26 www.sciencedirect.com

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